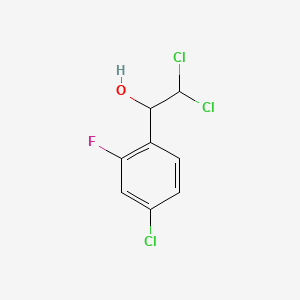

2,2-Dichloro-1-(4-chloro-2-fluorophenyl)ethanol

Description

2,2-Dichloro-1-(4-chloro-2-fluorophenyl)ethanol (molecular formula: C₈H₅Cl₃FO) is a halogenated ethanol derivative characterized by a dichlorinated ethanol backbone and a substituted phenyl ring. The phenyl ring features a chlorine atom at the 4-position and a fluorine atom at the 2-position, contributing to its distinct electronic and steric properties.

The compound’s physicochemical properties, such as solubility and melting point, are influenced by its halogen substituents. For instance, structurally similar compounds like mitotane (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene, ) are practically insoluble in water but soluble in organic solvents like ethanol and methanol, suggesting similar behavior for the target compound .

Properties

Molecular Formula |

C8H6Cl3FO |

|---|---|

Molecular Weight |

243.5 g/mol |

IUPAC Name |

2,2-dichloro-1-(4-chloro-2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H6Cl3FO/c9-4-1-2-5(6(12)3-4)7(13)8(10)11/h1-3,7-8,13H |

InChI Key |

PHPSONQGUODFFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-chloro-2-fluorophenyl)ethanol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with chloroform in the presence of a base, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-chloro-2-fluorophenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less chlorinated or fluorinated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2-Dichloro-1-(4-chloro-2-fluorophenyl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-chloro-2-fluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Solubility Trends : Increased halogenation (e.g., trifluoromethyl groups in ) reduces aqueous solubility but enhances lipid solubility, critical for blood-brain barrier (BBB) penetration .

Fluorophenyl-Containing Derivatives

Table 2: Fluorine-Substituted Analogs

Key Observations :

- Fluorine Impact: Fluorine at the 2-position (target compound) may reduce metabolic degradation compared to non-fluorinated analogs .

- Chirality: Ethanol derivatives with chiral centers (e.g., ) exhibit stereospecific interactions, a factor absent in the target compound’s symmetric dichloroethanol backbone .

Pharmacological and Toxicity Considerations

- BBB Permeability : Compounds like NSC777205 () with optimized halogenation demonstrate high BBB penetration, suggesting the target compound’s fluorophenyl group could similarly enhance CNS activity .

- Toxicity: Mitotane () is clinically used as an adrenolytic agent but has dose-dependent toxicity, highlighting the need for balanced halogen substitution in analogs .

Biological Activity

2,2-Dichloro-1-(4-chloro-2-fluorophenyl)ethanol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including case studies and relevant data.

The compound features a dichloro and a chloro-fluoro substitution pattern on the phenyl ring, which significantly influences its biological activity. The introduction of halogens often enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.

Antimicrobial Activity

Research has shown that halogenated phenolic compounds can exhibit notable antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of chlorine and fluorine atoms is believed to enhance these effects by increasing membrane permeability and disrupting cellular processes.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2,2-Dichlorophenol | E. coli | 64 µg/mL |

| 4-Chlorophenol | Pseudomonas aeruginosa | 16 µg/mL |

Anti-inflammatory Effects

Studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The anti-inflammatory potential of this compound could be attributed to its ability to modulate these pathways.

Case Study: COX Inhibition

A study explored the COX-inhibitory activity of various chlorinated phenolic compounds. Results showed that certain derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Membrane Disruption : The lipophilic nature due to halogen substitutions may facilitate the penetration of the compound into bacterial membranes.

- Enzyme Inhibition : By interacting with active sites of enzymes like COX, the compound may inhibit inflammatory processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in microbial cells, leading to cell death.

Toxicological Considerations

While investigating the biological activity, it is essential to consider the toxicity profiles associated with halogenated compounds. Toxicological assessments indicate that while some derivatives exhibit potent biological activities, they may also pose risks due to their potential for bioaccumulation and adverse effects on non-target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.